![molecular formula C16H25NO6 B5206967 2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5206967.png)
2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt) is a chemical compound that has gained significant attention in scientific research. This compound is also known as IPEA and is a salt of 2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol and ethanedioic acid. IPEA is widely used in research due to its unique properties and potential applications.
作用機序
The mechanism of action of IPEA is not fully understood. However, it is believed to act by modulating various signaling pathways in cells. IPEA has been shown to increase the activity of antioxidant enzymes and to reduce the production of reactive oxygen species. It also inhibits the activity of inflammatory enzymes and cytokines. Additionally, IPEA has been found to modulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
IPEA has been shown to have a range of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. IPEA also reduces the production of reactive oxygen species and inhibits the activity of inflammatory enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase. Additionally, IPEA has been found to modulate the expression of various genes involved in cell proliferation and apoptosis.
実験室実験の利点と制限
IPEA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in research. However, IPEA has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, the mechanism of action of IPEA is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on IPEA. One potential area of study is the development of new synthetic methods for IPEA that can improve yield and purity. Another area of research is the investigation of the mechanism of action of IPEA to better understand its effects on cells and tissues. Additionally, further studies are needed to explore the potential applications of IPEA in treating various diseases and conditions. Finally, research is needed to develop new formulations of IPEA that can improve its solubility and bioavailability.
Conclusion
In conclusion, 2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt) is a chemical compound that has gained significant attention in scientific research. It has potential applications in various fields of research, including cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders. IPEA has unique properties and potential benefits, but its mechanism of action is not fully understood. Further research is needed to explore the potential applications of IPEA and to better understand its effects on cells and tissues.
合成法
IPEA can be synthesized by the reaction of 3-isopropylphenol, 3-chloropropylamine, and ethylene glycol in the presence of a base. The product obtained is then reacted with ethanedioic acid to form the salt. The synthesis of IPEA is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.
科学的研究の応用
IPEA has been extensively studied for its potential applications in various fields of research. It has been found to have antioxidant, anti-inflammatory, and neuroprotective properties. IPEA has also been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs. Additionally, IPEA has been studied for its potential use in treating cardiovascular diseases, diabetes, and neurodegenerative disorders.
特性
IUPAC Name |
oxalic acid;2-[3-(3-propan-2-ylphenoxy)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.C2H2O4/c1-12(2)13-5-3-6-14(11-13)17-10-4-7-15-8-9-16;3-1(4)2(5)6/h3,5-6,11-12,15-16H,4,7-10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZSRMSNHKXALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCCNCCO.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid;2-[3-(3-propan-2-ylphenoxy)propylamino]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5206886.png)
![3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5206902.png)
![3-chloro-4-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5206908.png)
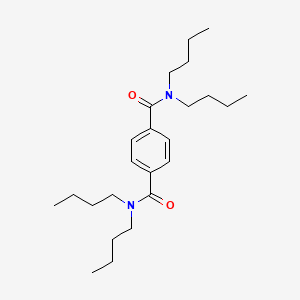
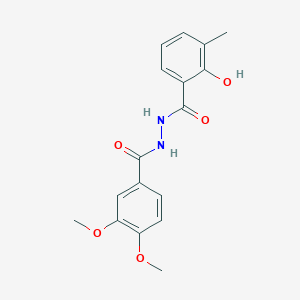
![4-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5206927.png)
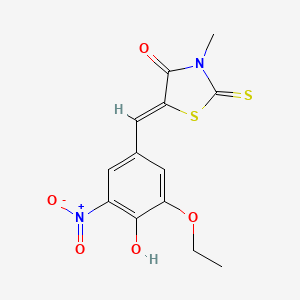
![1-(2-fluoro-4-methoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5206949.png)
![3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5206965.png)
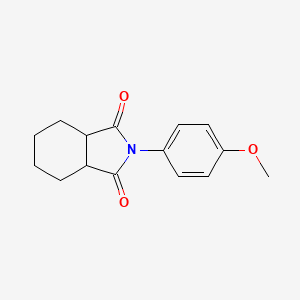
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5206970.png)
![benzyl [2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B5206973.png)
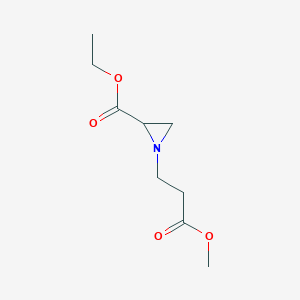
![2-(3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5206994.png)